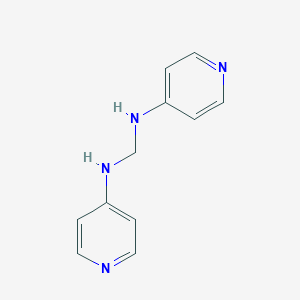

N,N'-Di-4-pyridinyl-methanediamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-dipyridin-4-ylmethanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-5-12-6-2-10(1)14-9-15-11-3-7-13-8-4-11/h1-8H,9H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTPBKQQLZGLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCNC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyridine Functionalized Organic Molecules in Advanced Chemical Systems

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, with their presence being ubiquitous in a vast array of functional molecules. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts specific electronic and structural properties that are highly sought after in various chemical applications. These properties include the ability to act as a ligand for metal ions, a hydrogen bond acceptor, and a reactive scaffold for further functionalization.

In the realm of materials science, pyridine-functionalized organic molecules are instrumental in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govaxios-research.com These materials are designed by linking metal ions or clusters with organic ligands to create extended, often porous, structures. The nitrogen atom of the pyridine ring provides a key coordination site, enabling the self-assembly of these complex architectures. Such materials exhibit a range of potential applications, including gas storage, separation, catalysis, and as luminescent materials. nih.gov

Furthermore, the direct functionalization of carbon-hydrogen (C-H) bonds in pyridines is a significant area of research for designing and modifying complex molecules, including those in the final stages of a synthetic sequence. This allows for the chemical alteration of active ingredients without the need for complete re-synthesis, a crucial advantage in pharmaceutical and agrochemical development.

An Overview of Methanediamine Scaffolds As Versatile Building Blocks

The methanediamine (B1196670) group, characterized by two amino groups attached to a central methylene (B1212753) (-CH2-) bridge, serves as a simple yet highly effective linking unit in organic synthesis. This scaffold provides a degree of conformational flexibility, allowing the two connected moieties to orient themselves in various spatial arrangements. In the context of N,N'-Di-4-pyridinyl-methanediamine, the methanediamine bridge connects two 4-pyridinyl groups.

This structural motif is crucial for creating bidentate ligands, where the two pyridine (B92270) nitrogen atoms can coordinate to one or more metal centers. The flexibility of the methylene bridge can influence the geometry of the resulting metal complexes and the architecture of any subsequent coordination polymers. The synthesis of related compounds, such as N,N,N',N'-tetra-4-pyridyl-methylenediamine (TPMD), highlights the utility of the methanediamine core in constructing more elaborate ligands for self-assembly processes. nih.gov The hydrogen bonding capabilities of the N-H protons within the methanediamine linker can also play a significant role in directing the supramolecular assembly of the molecules in the solid state.

The Current Research Landscape and Emerging Applications of N,n Di 4 Pyridinyl Methanediamine

Established Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through the condensation reaction of 4-aminopyridine (B3432731) with a suitable formaldehyde (B43269) equivalent.

Precursor Selection and Reaction Optimization Strategies

The most common precursors for the synthesis of this compound are 4-aminopyridine and formaldehyde. The reaction involves the condensation of two equivalents of the amine with one equivalent of formaldehyde, forming a methylene (B1212753) bridge between the two amino groups.

A representative synthetic approach involves the dropwise addition of an aqueous solution of formaldehyde to a solution of 4-aminopyridine in water. The reaction is typically stirred for a period to ensure completion, leading to the precipitation of the product. The reaction stoichiometry between 4-aminopyridine and formaldehyde is a critical parameter to control, with a 2:1 molar ratio being optimal for the formation of the desired diamine. The reaction can be performed at room temperature, although gentle heating may be employed to facilitate the reaction.

While a detailed optimization strategy for the synthesis of this compound is not extensively documented in the literature, general principles of condensation reactions suggest that control of temperature, reaction time, and stoichiometry are key to maximizing the yield and purity of the product. The choice of solvent is also important, with water being a common and environmentally benign option.

A similar procedure has been reported for the synthesis of the analogous compound, 2,2'-(methylenediimino)dipyrimidine, where 2-aminopyrimidine (B69317) was reacted with aqueous formaldehyde. researchgate.net In this case, a white precipitate of the product formed after stirring the aqueous solution of the reactants. researchgate.net

Purification Techniques and Yield Analysis

Following the reaction, the crude this compound, which typically precipitates from the reaction mixture, is collected by filtration. The primary purification method involves washing the collected solid with a suitable solvent to remove unreacted precursors and by-products. Water is a common solvent for this purpose.

Further purification can be achieved by recrystallization from an appropriate solvent. The choice of recrystallization solvent depends on the solubility profile of the diamine. For analogous compounds, recrystallization from ethanol (B145695) has been reported to yield pure crystalline products.

Chemical Reactivity and Derivatization Reactions

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its secondary amine functionalities. One of the most significant transformations is its use in the construction of novel heterocyclic systems.

Cyclocondensation Reactions with Oxalyl Chloride for Heterocycle Formation

A key reaction of this compound is its cyclocondensation with oxalyl chloride. This reaction provides a direct route to the formation of a five-membered heterocyclic ring system, specifically an imidazolidinedione core. This transformation is valuable for the synthesis of complex molecules with potential biological activity.

The reaction of this compound with oxalyl chloride leads to the formation of 1,3-bis(4-pyridinyl)-4,5-imidazolidinedione. researchgate.net This synthesis is typically carried out in a dry, aprotic solvent such as dichloroethane. The presence of a base, like pyridine, is crucial for the reaction to proceed efficiently. researchgate.net

The general procedure involves adding a solution of oxalyl chloride in the reaction solvent to a stirred solution of this compound and pyridine. The reaction is often performed at reduced temperatures initially and then allowed to warm to room temperature or heated to reflux to ensure completion. The product, a 1,3-bis(heteroaryl)-4,5-imidazolidinedione, can then be isolated and purified using standard techniques such as filtration and recrystallization. The yields for the synthesis of various 1,3-bis(heteroaryl)-4,5-imidazolidinediones from their corresponding N,N'-bis(heteroaryl)methanediamines have been reported to be in the range of good to excellent. researchgate.net

Table 1: Synthesis of 1,3-Bis(heteroaryl)-4,5-imidazolidinediones

| Starting Diamine | Product |

| This compound | 1,3-Bis(4-pyridinyl)-4,5-imidazolidinedione |

The formation of the 1,3-bis(4-pyridinyl)-4,5-imidazolidinedione ring from this compound and oxalyl chloride is believed to proceed through a stepwise mechanism.

The reaction is initiated by the nucleophilic attack of one of the secondary amine groups of the diamine on one of the carbonyl carbons of oxalyl chloride. This is followed by the elimination of a chloride ion to form an N-acyloxamoyl chloride intermediate. The presence of pyridine in the reaction mixture serves to neutralize the hydrogen chloride that is generated during this step.

The second step involves an intramolecular cyclization. The remaining secondary amine group attacks the second carbonyl carbon of the oxamoyl chloride moiety. This intramolecular nucleophilic acyl substitution results in the formation of the five-membered imidazolidinedione ring with the concomitant elimination of another molecule of hydrogen chloride, which is again neutralized by pyridine.

An alternative mechanistic pathway could involve the initial formation of a bis-amide intermediate, followed by a double intramolecular cyclization. However, the stepwise mechanism involving an initial acylation followed by cyclization is generally considered more plausible for this type of reaction.

Reactions with Formaldehyde for Polycyclic Systems

Formation of Hexahydrotriazine Derivatives

The acid-catalyzed cyclocondensation of N,N'-bisaryl methanediamines with aqueous formaldehyde is a key reaction for synthesizing 1,3,5-triaryl-1,3,5-hexahydrotriazines. mdpi.comnih.gov This transformation is typically conducted in a suitable solvent like acetonitrile (B52724) under reflux conditions, with formic acid often employed as a catalyst. mdpi.com The reaction involves the condensation of the methanediamine with formaldehyde, leading to the formation of the six-membered triazine ring. mdpi.comresearchgate.net While the specific reaction for this compound is not detailed, the general method is applicable to various N,N'-bisarylmethylenediamines, particularly those with electron-withdrawing groups on the aromatic rings. mdpi.com The resulting 1,3,5-triaryl-1,3,5-hexahydrotriazines are generally stable compounds that can be stored at room temperature. mdpi.com

A proposed mechanism for this type of reaction suggests a series of condensation and cyclization steps to form the final hexahydrotriazine product. researchgate.net For instance, the reaction between 2-aminopyrimidine and aqueous formaldehyde in a 3:2 ratio can first yield an intermediate, N,N',N"-tris(2-pyrimidinyl)dimethylenetriamine, which upon further reaction with formaldehyde, produces the corresponding hexahydrotriazine. nih.govresearchgate.net

Table 1: General Synthesis of 1,3,5-Triaryl-1,3,5-hexahydrotriazines

| Reactants | Reagents | Conditions | Product |

|---|

Synthesis of Tetrazacyclooctane Analogues (e.g., from N,N'-Bis(3-pyridyl)methanediamine)

An important transformation involving a structural isomer is the synthesis of the eight-membered heterocyclic ring, 1,3,5,7-tetra(3-pyridyl)-1,3,5,7-tetrazacyclooctane. This compound is prepared by treating N,N′-Bis(3-pyridyl)methanediamine with formaldehyde. researchgate.net The reaction can be conceptualized as a two-step [3+1+3+1] cycloaddition. researchgate.net The resulting tetrazacyclooctane features an uncommon twist-crown conformation, which has been confirmed through X-ray crystallography and DFT calculations. researchgate.net The product was characterized using various analytical techniques, including ¹H and ¹³C NMR spectroscopy and mass spectrometry. researchgate.net In the ¹³C NMR spectrum, the methylene group peak for this tetrazacyclooctane analogue appears at 83.26 ppm. researchgate.net

Table 2: Synthesis of 1,3,5,7-Tetra(3-pyridyl)-1,3,5,7-tetrazacyclooctane

| Reactant | Reagent | Product |

|---|

Synthesis of Related Pyridyl-Methanediamine Analogues

The core N,N'-di-pyridinyl-methanediamine structure is part of a broader family of related analogues. The synthetic approaches to these compounds vary based on the specific substitution pattern on the nitrogen and pyridine rings.

N,N,N',N'-Tetrakis(pyridin-4-yl)methanediamine (TPMD) Synthesis Routes

N,N,N',N'-Tetrakis(pyridin-4-yl)methanediamine (TPMD) is synthesized from 4,4'-dipyridylamine. nih.gov The synthesis involves the reaction of 4,4'-dipyridylamine with a methylene source in the presence of a strong base. nih.govnih.gov In a typical procedure, sodium hydride (NaH) is added to a solution of 4,4'-dipyridylamine in dimethylformamide (DMF) and stirred for an extended period. nih.gov Dichloromethane is then added dropwise to the mixture, which is stirred further, resulting in a dark red solution. nih.gov The reaction is subsequently quenched with water, and the product is extracted into an organic solvent like chloroform. nih.gov The organic layer is then washed and dried to yield the TPMD product, which can be crystallized as a monohydrate. nih.govnih.gov The resulting crystalline solid has been characterized by X-ray crystallography, revealing a centrosymmetric structure where two 4,4'-dipyridylamine groups are linked by a central methylene carbon. nih.gov

Table 3: Synthesis of N,N,N',N'-Tetrakis(pyridin-4-yl)methanediamine (TPMD)

| Reactant | Reagents | Solvent | Product |

|---|

N,N'-Bis(3-pyridyl)methanediamine Synthetic Approaches

The synthesis of the 3-pyridyl analogue, N,N'-Bis(3-pyridyl)methanediamine, is achieved through a straightforward condensation reaction. It is prepared by treating 3-aminopyridine (B143674) with formaldehyde in acetonitrile. researchgate.net The resulting compound crystallizes in the monoclinic space group P21/c, and its asymmetric unit contains two molecules of N,N'-bis(3-pyridyl)methanediamine. researchgate.net

Table 4: Synthesis of N,N'-Bis(3-pyridyl)methanediamine

| Reactant | Reagent | Solvent | Product |

|---|

N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine Preparation

The N-methylated 2-pyridyl analogue, N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine, is prepared via a method reported by Kahn, et al. (1945). nih.govresearchgate.net The synthesis involves the dropwise addition of a 37% formaldehyde solution to a solution of 2-(methylamino)pyridine (B147262) in water at a reduced temperature (0°C). nih.govresearchgate.net The title compound, with the chemical formula C₁₃H₁₆N₄, consists of two pyridine rings linked by an N,N'-dimethylmethaneamine chain. nih.govnih.gov X-ray crystallography has shown that the pyridine rings adopt a twist conformation with a dihedral angle of 60.85 (5)° between them. nih.govresearchgate.net

Table 5: Preparation of N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine

| Reactant | Reagent | Conditions | Product |

|---|

X-ray Crystallography for Solid-State Structural Elucidation

The crystal structure of N,N,N',N'-Tetrakis(pyridin-4-yl)methanediamine monohydrate has been determined to be monoclinic. nih.gov The fundamental crystal data is summarized in the table below.

| Crystal Data | |

| Formula | C₂₁H₁₈N₆·H₂O |

| Formula Weight | 372.42 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.9048 (11) |

| b (Å) | 13.7637 (11) |

| c (Å) | 10.0569 (8) |

| β (°) | 109.142 (2) |

| Volume (ų) | 1818.3 (3) |

| Z | 4 |

| Temperature (K) | 200 |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

Analysis of Intermolecular Hydrogen Bonding Networks

The crystal packing of N,N,N',N'-Tetrakis(pyridin-4-yl)methanediamine monohydrate is significantly influenced by intermolecular hydrogen bonding. nih.gov Specifically, strong O—H···N hydrogen bonds are observed, where the hydrogen atoms of the lattice water molecule act as donors to the nitrogen atoms of the pyridyl rings on adjacent molecules. nih.gov These interactions link pairs of the organic molecules via the water molecules, forming one-dimensional chains that propagate along the (101) crystallographic direction. nih.gov The geometry of this hydrogen bond is detailed in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1W···N2ⁱ | 1.02 | 1.88 | 2.869 (2) | 161 |

| Symmetry code: (i) x, -y+1, z-1/2 |

Characterization of Solvates and Co-crystals (e.g., Monohydrate Forms)

The investigated crystal structure is that of a monohydrate, with one water molecule present for each molecule of the primary compound. nih.gov The water molecule is located on a twofold axis but is slightly disordered, a feature that was successfully modeled during the crystallographic refinement. nih.gov The presence of this water of hydration is integral to the crystal lattice, primarily through its participation in the hydrogen bonding network that connects the organic molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of N,N,N',N'-Tetrakis(pyridin-4-yl)methanediamine, recorded in DMSO-d₆ at 300 K, provides valuable information about the proton environments in the molecule. nih.gov The spectrum exhibits three distinct signals, corresponding to the different types of protons present.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.35 | dd | 1.52, 1.52 | 8H | Protons on pyridyl rings (likely α to N) |

| 6.91 | dd | 1.56, 1.60 | 8H | Protons on pyridyl rings (likely β to N) |

| 5.95 | s | - | 2H | Methylene bridge protons (-CH₂-) |

The presence of two distinct doublets of doublets for the pyridyl protons indicates magnetic inequivalence, likely due to the specific conformation of the rings in solution. The singlet at 5.95 ppm is characteristic of the two protons of the central methylene bridge. nih.gov

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. In this compound, the ¹³C NMR spectrum reveals distinct signals for each unique carbon environment.

The pyridine rings exhibit characteristic chemical shifts. The carbons adjacent to the nitrogen atom (Cα) are the most deshielded due to the electronegativity of the nitrogen, resulting in signals at lower field. The carbons at the β and γ positions relative to the ring nitrogen show signals at progressively higher fields. The methylene bridge carbon (-CH₂-) typically appears as a distinct peak in the aliphatic region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methylene Carbon (-CH₂-) | ~40-50 |

| Pyridinyl Cα | ~150-160 |

| Pyridinyl Cβ | ~120-130 |

| Pyridinyl Cγ | ~145-155 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The predictions are based on typical values for similar pyridine-containing compounds. researchgate.net

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the connectivity of atoms within a molecule. wiley.com Experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are particularly informative.

COSY: This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show cross-peaks between the protons on the pyridine rings, confirming their coupling patterns. usask.ca

HMQC/HSQC: These experiments correlate protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methylene protons would show a correlation to the methylene carbon signal. usask.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the connection between the pyridine rings and the methylene bridge, as it would show a correlation between the pyridinyl protons and the methylene carbon. usask.ca

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. youtube.com The spectrum is characterized by several key absorption bands:

N-H Stretching: The N-H bonds of the secondary amine groups give rise to a characteristic absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine rings are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene bridge appears just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine rings produce a series of sharp bands in the 1400-1600 cm⁻¹ region. nih.gov

C-N Stretching: The C-N stretching vibrations are typically found in the fingerprint region, between 1250 and 1350 cm⁻¹.

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Pyridine Ring (C=N, C=C) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be rich in information regarding the pyridine ring vibrations. The symmetric ring breathing modes of the pyridine rings, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum. nih.govresearchgate.net These characteristic "fingerprint" vibrations are highly specific to the molecule's structure. nih.gov The C-H in-plane and out-of-plane bending modes also contribute to the complex pattern observed in the Raman spectrum. cardiff.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. For this compound (C₁₁H₁₂N₄), the molecular weight is 200.24 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200. The fragmentation pattern would likely involve the cleavage of the C-N bonds and fragmentation of the pyridine rings. Common fragments would include the pyridinylamino cation and the pyridinyl cation. Analysis of these fragments provides valuable structural information and confirms the connectivity of the molecule.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Expected m/z |

| Molecular Ion | [C₁₁H₁₂N₄]⁺ | 200 |

| Pyridinylamino-methyl cation | [C₅H₄N-NH-CH₂]⁺ | 107 |

| Pyridinylamino cation | [C₅H₄N-NH]⁺ | 93 |

| Pyridinyl cation | [C₅H₅N]⁺ | 79 |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. this compound, containing pyridine rings, exhibits characteristic absorption bands in the UV region. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic system. youtube.com

The pyridine ring itself has strong π → π* transitions typically below 270 nm. The presence of the amino substituents can cause a bathochromic (red) shift in these absorptions. The lone pair of electrons on the nitrogen atoms can undergo n → π* transitions, which are generally weaker and appear at longer wavelengths. The exact position and intensity of these absorption bands can be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 280 |

| n → π | > 280 |

Coordination Chemistry and Potential for Metal Complexation

General Principles of Pyridyl Ligand Design for Metal Complexation

The design of ligands containing pyridyl groups is a cornerstone of modern coordination chemistry. The ability to systematically modify these ligands allows for the fine-tuning of the properties of the resulting metal complexes for applications ranging from catalysis to materials science nih.gov.

The coordination of pyridyl ligands to a metal center is governed by a delicate interplay of steric and electronic effects. These factors dictate the stability, geometry, and reactivity of the resulting complex.

Electronic Factors: The pyridine (B92270) ring is a π-accepting ligand, while also being a strong sigma donor through the nitrogen lone pair. The electronic nature of the ligand can be modified by adding electron-donating or electron-withdrawing substituents to the pyridine ring. Electron-donating groups increase the electron density on the nitrogen atom, enhancing its sigma-donating ability and generally leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the basicity of the pyridine nitrogen but can enhance π-backbonding with electron-rich metals. For N,N'-Di-4-pyridinyl-methanediamine, the amino groups attached to the pyridine rings act as electron-donating groups, enhancing the basicity of the pyridyl nitrogens compared to unsubstituted pyridine.

Steric Factors: The size and positioning of substituents on the pyridine ring or the ligand backbone can significantly influence coordination. Bulky groups near the nitrogen donor atom can hinder the approach of a metal ion, affect the coordination geometry, and even prevent complexation altogether. nih.govresearchgate.net The design of a selective ligand often involves creating a high degree of preorganization for a specific metal ion while introducing steric hindrance or a "mismatch" for competing ions nih.gov. In this compound, the methylene (B1212753) linker (-CH2-) is relatively small, imposing minimal steric hindrance and allowing the two pyridyl groups to adopt various orientations.

| Factor | Influence on Coordination | Example in this compound |

|---|---|---|

| Electronic (Sigma-Donation) | Increases M-N bond strength. Modulated by substituents on the pyridine ring. | Amino groups (-NH-) are electron-donating, enhancing the basicity of the pyridyl nitrogens. |

| Electronic (Pi-Acceptance) | Stabilizes complexes with electron-rich metals through π-backbonding. | The pyridine π* orbitals can accept electron density from d-orbitals of a metal. |

| Steric Hindrance | Bulky groups near the N-donor can control coordination number and geometry. | The methylene bridge is not sterically demanding, allowing for flexibility. |

| Ligand Flexibility | Determines whether a ligand acts as a chelating or bridging ligand. A flexible backbone allows for various coordination modes. | The -CH2- linker provides high conformational flexibility. |

Polydentate ligands, which can bind to a metal ion through multiple donor atoms simultaneously, often form significantly more stable complexes than their monodentate counterparts. This enhanced stability is known as the chelate effect. youtube.com The effect is primarily entropic in origin; the reaction of a metal ion with one bidentate ligand results in a greater increase in the number of free molecules in the system than the reaction with two comparable monodentate ligands youtube.com.

The size of the chelate ring formed upon coordination is critical. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. For this compound, chelation to a single metal center would result in a seven-membered ring (M-N-C4-N-C-N-C4-N). While larger than ideal, such rings are common, though they may be less stable than the five- or six-membered rings formed by ligands like 2,2'-bipyridine. The flexibility of the methylene bridge in this compound allows it to easily span two different metal centers, making it a strong candidate for forming coordination polymers and metal-organic frameworks (MOFs) where it acts as a bridging ligand. rsc.org

Exploration of Metal Complexation with this compound

While specific experimental studies on the metal complexes of this compound are not widely documented in the literature, its coordination behavior can be predicted based on its structure and the principles outlined above.

The structure of this compound allows for several potential coordination modes.

Monodentate: In the presence of a large excess of the ligand, it could coordinate through only one of its two pyridyl nitrogens.

Bidentate Chelating: The ligand could wrap around a single metal ion to form a seven-membered chelate ring. The geometry of the resulting complex would depend on the preferred coordination number of the metal ion (e.g., tetrahedral, square planar, or octahedral). For an octahedral metal center, the remaining coordination sites would be occupied by other ligands or solvent molecules.

Bidentate Bridging: The most likely coordination mode, especially in lower ligand-to-metal ratios, involves the two pyridyl groups binding to two different metal centers. This can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks.

The binding affinity will be metal-dependent, following predictable trends like the Irving-Williams series for divalent first-row transition metals (Mn < Fe < Co < Ni < Cu > Zn). The flexible nature of the ligand suggests that the entropic contribution to binding will be significant, though perhaps less so than for more rigid chelating ligands.

The synthesis of metal complexes with this compound can be approached using standard techniques for coordination chemistry. A general strategy would involve the reaction of the ligand with a metal salt in a suitable solvent.

| Synthetic Method | Description | Key Parameters | Expected Product Type |

|---|---|---|---|

| Solution Reaction | The ligand and a metal salt (e.g., chloride, nitrate, perchlorate) are dissolved in a solvent or solvent mixture (e.g., methanol, ethanol (B145695), acetonitrile) and stirred at room or elevated temperature. | Stoichiometry, solvent polarity, temperature, reaction time. | Discrete molecules or coordination polymers, depending on conditions. |

| Hydro/Solvothermal Synthesis | The reaction is carried out in a sealed vessel at elevated temperature and pressure. This method often yields highly crystalline products. | Temperature, pressure, pH, presence of co-ligands or templates. | Often yields crystalline metal-organic frameworks (MOFs). |

| Layering/Diffusion | A solution of the ligand is carefully layered on top of a solution of the metal salt. Crystals form slowly at the interface as the reagents diffuse. | Concentration gradients, solvent choice, vessel geometry. | High-quality single crystals for X-ray diffraction. |

The choice of metal salt anion is also crucial, as anions can either coordinate to the metal center or act as non-coordinating counter-ions, influencing the final structure.

Several spectroscopic techniques can confirm the coordination of this compound to a metal ion.

Infrared (IR) Spectroscopy: The pyridine ring breathing modes, typically found in the 1400-1600 cm⁻¹ region, are sensitive to coordination. Upon binding to a metal, these bands often shift to higher frequencies (a blue shift). kpi.uarsc.org For example, the C=N stretching vibration of the pyridine ring, often seen near 1590-1600 cm⁻¹, would be expected to shift to a higher wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the free ligand, the protons on the pyridine rings have characteristic chemical shifts. Upon coordination to a diamagnetic metal ion, these resonances will shift, typically downfield, due to the deshielding effect of the metal center. Changes in the chemical shift of the methylene bridge protons (-CH₂-) would also be indicative of coordination.

UV-Visible (UV-Vis) Spectroscopy: Coordination to a metal ion can alter the energy of the π → π* and n → π* electronic transitions within the ligand. New absorption bands may also appear in the visible region due to d-d transitions (for transition metals) or metal-to-ligand charge transfer (MLCT) transitions. nih.gov The appearance of MLCT bands is a strong indicator of the formation of a coordination complex.

| Spectroscopic Method | Observable Change | Reason |

|---|---|---|

| Infrared (IR) | Shift of pyridine ring C=C and C=N stretching vibrations to higher frequency (e.g., ~1600 cm⁻¹ → ~1615 cm⁻¹). kpi.ua | Mechanical constraint of the ring upon coordination and electronic changes. |

| ¹H NMR | Downfield shift of pyridine proton signals. | Withdrawal of electron density from the aromatic ring by the cationic metal center. |

| UV-Visible | Shift in ligand-based π → π* transitions and appearance of new d-d or Metal-to-Ligand Charge Transfer (MLCT) bands. | Perturbation of ligand orbitals and creation of new electronic transitions involving the metal d-orbitals. |

Comparison with Known Pyridyl-Methanediamine Ligands in Coordination Chemistry

The coordination behavior of pyridyl-methanediamine ligands is heavily influenced by the number and arrangement of the pyridyl donor groups. These ligands are of significant interest in materials science for their capacity to act as building blocks in the self-assembly of multidimensional coordination polymers and metal-organic frameworks (MOFs). nih.gov The flexible methylene bridge between the amine groups allows for a variety of conformational possibilities, influencing the final architecture of the metal complexes.

Coordination Behavior of N,N,N',N'-Tetrakis(pyridin-4-yl)methanediamine (TPMD) with Metal Ions (e.g., Zn(II), Cd(II))

The ligand N,N,N',N'-Tetrakis(pyridin-4-yl)methanediamine (TPMD), where two bis(4-pyridyl)amine (bpa) units are linked by a methylene group, has been successfully used to construct three-dimensional coordination polymer networks with zinc(II) and cadmium(II) ions. acs.org In these structures, the TPMD ligand demonstrates its versatility by coordinating to the metal centers through its pyridyl nitrogen atoms.

In a notable example, coordination polymers with the formulas Zn(tpmd)(H₂O)₂·7H₂O and Cd(tpmd)(H₂O)₂₂·4H₂O·4CH₃OH were synthesized and characterized. nih.govacs.org In the zinc(II) complex, the TPMD ligand connects four different zinc(II) ions, leading to the formation of a 3D network. acs.org The coordination environment of the zinc(II) ions varies within the same structure; some zinc ions are tetrahedrally coordinated to four pyridyl nitrogen atoms from four different TPMD ligands, while others are octahedrally coordinated to four pyridyl nitrogen atoms and two water molecules. acs.org This demonstrates the adaptability of the TPMD ligand to different coordination preferences of the metal center.

The coordination with cadmium(II) results in a similar 3D network, highlighting the general applicability of TPMD in forming extended structures with divalent metal ions. nih.govacs.org The coordination of all available pyridyl nitrogen atoms from the TPMD ligand to different metal centers is a key factor in the formation of these high-dimensional frameworks. acs.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) by Analogues

The ability of pyridyl-methanediamine analogues like TPMD to form stable coordination polymers and MOFs is well-documented. nih.gov These materials are of interest due to their potential applications in areas such as luminescence, catalysis, and gas absorption. acs.org The self-assembly process, driven by the coordination between the metal ions and the organic ligands, leads to the formation of these ordered, extended structures. researchgate.net

The resulting frameworks can exhibit complex topologies. For instance, the reaction of TPMD with Zn(II) and Cd(II) nitrates leads to three-dimensional networks. nih.govacs.org The flexibility of the ligand, combined with the coordination geometry of the metal ion, dictates the final structure of the coordination polymer. nih.gov

In the case of the zinc(II) and TPMD framework, there are two distinct types of zinc-based SBUs. acs.org One is a tetrahedral ZnN₄ unit, and the other is an octahedral ZnN₄(H₂O)₂ unit. acs.org The TPMD ligand, with its four pyridyl donor sites, acts as a 4-connecting linker. The combination of these SBUs and the 4-connecting ligand results in a complex 3D network. acs.org The control over the SBU geometry is a key strategy in the rational design of MOFs with desired properties and dimensionalities. nih.gov The rigidity and directionality of SBUs are critical for creating robust and porous materials. nih.gov

Ancillary ligands, which are ligands other than the primary organic linker, can significantly influence the structure and properties of coordination polymers, including their porosity. researchgate.netnih.gov Pseudohalides, such as thiocyanate (B1210189) (NCS⁻), are examples of ancillary ligands that can coordinate to the metal centers and modify the resulting framework.

The formation of coordination polymers is a spontaneous process of self-assembly, where molecular components organize into ordered structures through non-covalent interactions, primarily metal-ligand coordination bonds. researchgate.netmdpi.com This process is governed by thermodynamic and physicochemical parameters. researchgate.net

The self-assembly of coordination networks can be a complex process. Evidence suggests that in some systems, there is a dynamic exchange between smaller oligomeric species in solution before the final, thermodynamically stable polymeric structure is formed. nih.gov The final architecture of the network is dependent on factors such as the coordination geometry of the metal ion, the flexibility and coordination modes of the organic ligand, and the presence of any ancillary ligands or solvent molecules. nih.govmdpi.com Understanding these self-assembly mechanisms is fundamental to controlling the synthesis of coordination polymers with desired structures and functions. researchgate.net

Potential Applications in Materials Science Based on Pyridyl Methanediamine Scaffolds

Catalytic Applications

The nitrogen-based ligands inherent in pyridyl-methanediamine structures are ubiquitous in coordination chemistry and have shown immense versatility in catalysis. The design of ligands is a crucial aspect in the development of new catalysts with novel properties.

Pyridyl-amine ligands have demonstrated significant potential in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , where the catalyst is in the same phase as the reactants, pyridyl-amine metal complexes have been shown to be effective for various transformations. youtube.com For instance, palladium complexes with bis-pyridylidene amine (bis-PYE) ligands have been synthesized and exhibit high activity in the dehydrogenation of formic acid. nih.gov The flexibility of these ligands allows for the synthesis of a diverse range of Pd(II) complexes with different ancillary ligands, which in turn influences their catalytic performance. nih.gov The transition between cis and trans coordination modes of the bis-PYE ligand at the palladium center, triggered by the presence of a base or acid, highlights the structural and steric flexibility that can be harnessed for catalytic control. nih.gov

In the realm of heterogeneous catalysis , where the catalyst is in a different phase from the reactants, pyridyl-amine based systems also show promise. youtube.com For example, iron and cobalt complexes bearing 2,6-bis(imino)pyridyl ligands are robust and highly active catalysts for the polymerization of ethylene (B1197577) to linear, high-density polyethylene. researchgate.net The ability to support these catalysts on solid materials, such as magnetic nanoparticles, offers advantages in terms of catalyst recovery and reuse, a key principle of green chemistry. rsc.org For instance, the immobilization of a copper(II) complex with a Schiff base ligand on Fe3O4 magnetic nanoparticles created an efficient and reusable catalyst for the synthesis of pyridine (B92270) derivatives. rsc.org

The choice between homogeneous and heterogeneous catalysis often depends on the specific application, with homogeneous systems typically offering higher activity and selectivity, while heterogeneous systems provide easier separation and recycling. rsc.org The versatility of the pyridyl-methanediamine scaffold allows for its adaptation to either catalytic regime through careful ligand design and selection of the metal center.

Complexes derived from pyridyl-amine ligands have shown activity in a range of organic transformations beyond polymerization, including transesterification and C-H bond activation. Transesterification, a crucial reaction in the production of biodiesel, can be catalyzed by metal complexes. rsc.org While direct studies on N,N'-Di-4-pyridinyl-methanediamine for this purpose are limited, related pyridone derivatives have been shown to be effective tautomeric catalysts for ester-amide exchange reactions, a similar acyl transfer process. chemrxiv.org This suggests that the pyridyl-methanediamine scaffold could be a viable platform for developing catalysts for such transformations.

Furthermore, pyridyl-amine ligands have been instrumental in facilitating challenging organic reactions such as the aminomethylation of ortho-pyridyl C-H bonds. acs.org Group 3 metal triamido complexes have been shown to catalyze the addition of pyridine derivatives' C-H bonds to the C=N double bond of imines. acs.org The catalytic activity can be significantly enhanced by the addition of secondary amines, which form mixed ligated complexes. acs.org This highlights the cooperative role the ligand can play in activating otherwise inert bonds.

Other notable organic transformations catalyzed by pyridyl-amine and related complexes include:

Hydrosilylation of pyridines : Titanocene complexes have been used for the regioselective hydrosilylation of pyridine and its derivatives. nih.gov

Amidation of carboxylic acids : Borane-pyridine complexes have proven to be efficient catalysts for the direct amidation of a wide range of carboxylic acids and amines. mdpi.com

Synthesis of pyridine derivatives : Magnetic nanoparticle-supported catalysts have been utilized in multicomponent reactions to synthesize various pyridine derivatives. rsc.org

The electronic properties of the pyridine ring and the nature of the substituents play a crucial role in the catalytic activity of these complexes. For example, in the palladium-catalyzed transamidation of amides, the use of molecular oxygen as a palladium-activating agent in a biodegradable solvent highlights a green chemistry approach. researchgate.net

The design of the ligand is paramount in dictating the catalytic activity of the resulting metal complex. axios-research.com Several key principles have emerged from the study of pyridyl-amine catalysts:

Steric and Electronic Tuning : The steric and electronic properties of the ligand can be finely tuned by modifying the substituents on the pyridyl units. unipd.it For instance, in atom transfer radical polymerization (ATRP), the activity of copper catalysts with tris(2-pyridylmethyl)amine (B178826) (TPMA) ligands was significantly improved by introducing electron-donating groups at the para-position of the pyridine rings. researchgate.netnih.gov This enhancement is attributed to the more negative reduction potentials of the resulting Cu(II) complexes, leading to a higher ATRP activity. nih.gov

Hemilability : Ligands that can exhibit hemilability, where one of the donor arms can reversibly bind and unbind from the metal center, can be particularly effective. nih.gov This flexibility allows the catalyst to adapt its coordination environment during the catalytic cycle, facilitating substrate binding and product release. The cis-trans isomerization observed in palladium complexes with bis-pyridylidene amine ligands is a prime example of this principle in action. nih.gov

Metal-Ligand Cooperation : In some catalytic processes, the ligand is not merely a spectator but actively participates in the reaction mechanism. rsc.org This concept, known as metal-ligand cooperation (MLC), involves the ligand acting as a Lewis base to mediate bond cleavage in a substrate molecule in concert with the metal center. rsc.org For example, the metal-bound oxygen of a 2-pyridonate ligand can facilitate the heterolysis of a substrate's E-H bond. rsc.org

Geometric Constraints : The geometry imposed by the ligand around the metal center can significantly influence catalytic activity. In gold catalysis, for instance, a weak geometrical restraint that enforces a less-than-optimal coordination of a pyridine ligand can actually promote the reactivity of Au(I) complexes, which are typically deactivated by pyridine. acs.org

These design principles provide a roadmap for developing highly efficient catalysts based on the this compound scaffold for a wide array of chemical transformations.

Luminescent Materials

The inherent photophysical properties of pyridyl-containing ligands, combined with their ability to coordinate with d10 metal ions, make pyridyl-methanediamine scaffolds attractive for the development of luminescent materials.

Polypyridyl ligands have garnered considerable attention in materials science for their use in constructing multidimensional metal-organic frameworks with potential applications as luminescent materials. nih.gov A related ligand, N,N,N',N'-tetra-4-pyridyl-methylenediamine (TPMD), has been synthesized with the specific goal of creating building units for luminescent materials. nih.gov

Studies on d10-metal coordination polymers based on pyridyl-imidazole ligands have shown that these complexes can exhibit strong luminescence in the solid state. researchgate.net The emission properties are influenced by the metal ion and the specific structure of the coordination polymer. researchgate.net For example, zinc(II) and cadmium(II) coordination polymers constructed with a flexible diisopyrazole ligand and copper(I) halides exhibit visible photo-emission upon UV irradiation. nih.gov

The luminescence in these complexes can arise from different electronic transitions, including ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). mdpi.comnih.gov The nature of the emission can be tuned by altering the ligand structure and the metal center. For instance, phosphine (B1218219) complexes of d10 metals with aryl groups are known to photoluminesce in the visible region. rsc.org

The relationship between the structure of a coordination polymer and its luminescent properties is a critical area of research. rsc.org Several factors influence the final structure and, consequently, the photoluminescence of these materials:

Ligand Flexibility and Coordination Modes : The flexibility of the ligand, including torsion angles and coordination modes, plays a significant role in the final architecture of the coordination polymer. nih.gov For example, the tetradentate ligand 1,2,3,4-tetra-(4-pyridyl)-butane (TPB) can act as a four-connector or a combination of a four-connector and a linear bridge, leading to different network structures with distinct luminescent properties. bohrium.com The self-adjustment of the dihedral angles of the TPB ligand is crucial in assembling transition-metal complexes. bohrium.com

Metal Ion and Ancillary Ligands : The choice of the metal ion and the presence of ancillary ligands can dramatically affect the structure and luminescence. nih.gov For instance, in lanthanide coordination polymers, replacing ligands with C-H groups with perfluorinated ligands can lead to intense emission with high quantum yields by reducing vibrational quenching. nih.gov However, the coordinating solvent and other ligands can also have a significant impact, as the replacement of certain solvents and ligands can lead to a reduced quantum yield. nih.gov

Network Dimensionality and Topology : The dimensionality of the coordination polymer (1D, 2D, or 3D) and its topology are directly linked to its luminescent behavior. The formation of different structural motifs, such as herringbone or dense networks, is dictated by the interplay of the ligand, metal ion, and counter-anions. bohrium.com The resulting frameworks can exhibit intense fluorescent emissions, making them potential candidates for hybrid organic-inorganic photoactive materials. bohrium.com

The following table summarizes the structural features and luminescent properties of some relevant coordination polymers:

| Complex/Ligand | Metal Ion | Structural Features | Luminescent Properties | Reference |

| [Zn(TPB)0.5(NCS)2] | Zn(II) | 2D network with herringbone motif | Intense fluorescent emission | bohrium.com |

| [Zn(TPB)(N3)2] | Zn(II) | 3D dense network | Intense fluorescent emission | bohrium.com |

| Copper(I) halide polymers with diisopyrazole ligand | Cu(I) | 1D chains and 2D networks | Visible photo-emission, thermochromism in Cu4I4 complex | nih.gov |

| Lanthanide polymers with tetrafluoroterephthalate | Eu(III), Tb(III) | 2D polymeric units | Bright red and green emission with high quantum yields | nih.gov |

| d10-metal polymers with 2,4,5-tri(4-pyridyl)-imidazole | Zn(II), Cd(II) | 3D frameworks | Solid-state luminescence | researchgate.net |

This data highlights the strong correlation between the structural design of coordination polymers and their resulting luminescent characteristics, paving the way for the rational design of new materials based on the this compound scaffold.

Gas Sorption and Storage Capabilities (Implied from MOF applications of analogues)

The unique structural characteristics of this compound, featuring two pyridyl rings linked by a flexible methylene (B1212753) diamine bridge, make it a promising candidate as a building block for porous materials like metal-organic frameworks (MOFs). The nitrogen atoms in the pyridyl rings can coordinate with metal ions, forming robust, high-surface-area frameworks. The inherent porosity and the chemical nature of the organic linker are critical determinants of a MOF's ability to adsorb and store various gases.

The flexibility of the diamine linker could allow for the formation of dynamic frameworks that may exhibit interesting properties such as "gate-opening" phenomena, where the pores open or close in response to external stimuli like pressure. This can lead to sharp steps in adsorption isotherms, which is highly desirable for maximizing the deliverable capacity of stored gases. berkeley.edu

Adsorption Characteristics for Various Gases (e.g., N₂, H₂, CO₂, CH₄)

The adsorption of gases in MOFs is influenced by several factors, including the pore size, pore volume, surface area, and the chemical affinity of the framework for the gas molecules. The presence of specific functional groups and open metal sites within the MOF structure can significantly enhance the adsorption of certain gases. For instance, the basic nitrogen sites on the pyridyl rings of a this compound-based MOF could lead to preferential binding of acidic gases like CO₂.

Nitrogen (N₂) Adsorption:

Nitrogen adsorption isotherms, typically measured at 77 K, are fundamental for characterizing the porosity of materials, including the determination of the BET surface area and pore volume. For MOFs analogous to those that could be formed with this compound, N₂ adsorption is a key indicator of their potential for gas separation applications, such as the separation of methane (B114726) (CH₄) from nitrogen in natural gas streams. While N₂ adsorption is generally weaker than that of CO₂, it is a crucial baseline for assessing selectivity. nih.gov The isosteric heat of adsorption for N₂ in representative MOFs is typically in the range of 12–16 kJ mol⁻¹. rsc.org

Hydrogen (H₂) Adsorption:

The storage of hydrogen is a critical challenge for the development of a hydrogen-based economy. MOFs are considered promising materials for H₂ storage due to their high surface areas and tunable pore environments. mdpi.com Ultramicroporous MOFs, with pore sizes less than 0.7 nm, have been shown to be particularly effective for H₂ adsorption, exhibiting high affinity due to the enhanced interaction of H₂ molecules with the pore walls. chemrxiv.org While open metal sites can sometimes enhance H₂ binding, narrow pore dimensions are often the dominant factor. chemrxiv.org For some copper-based MOFs with bipyridine ligands, H₂ adsorption capacities of around 0.88 to 0.96 wt% have been reported at 77 K and 15 bar. mdpi.com

Carbon Dioxide (CO₂) Adsorption:

The capture of carbon dioxide is a major focus of research to mitigate greenhouse gas emissions. MOFs are extensively studied for this application due to their high CO₂ adsorption capacities and potential for selective capture from flue gas or natural gas. sci-hub.se The introduction of functionalities that can interact strongly with CO₂ is a key strategy to enhance performance. The pyridyl nitrogen atoms in a this compound-based MOF could act as basic sites, leading to stronger interactions with the acidic CO₂ molecules. This can result in high adsorption selectivity for CO₂ over other gases like N₂ and CH₄. mdpi.com In some ultramicroporous MOFs, CO₂ adsorption can be significantly enhanced by cooperative interactions between CO₂ molecules within the pores. sci-hub.se The isosteric heat of adsorption for CO₂ in various MOFs can range from moderate (26 kJ/mol) to strong (≥ 38 kJ/mol), indicating the tunability of the framework-gas interaction. sci-hub.se

Methane (CH₄) Adsorption:

Methane is the primary component of natural gas and a cleaner-burning fossil fuel. Adsorbed natural gas (ANG) systems using porous materials like MOFs are being developed to enable efficient on-board vehicle storage at lower pressures than compressed natural gas (CNG). berkeley.edu Flexible MOFs that exhibit gate-opening behavior are particularly interesting for CH₄ storage as they can offer high deliverable capacities. berkeley.edu For instance, Fe(bdp) and Co(bdp) frameworks show sharp steps in their CH₄ adsorption isotherms due to a structural phase transition, leading to enhanced storage capabilities. berkeley.edu The separation of CH₄ from N₂ is also an important application, and MOFs have shown good selectivity for this process. nih.govrsc.org

Interactive Data Table of Gas Adsorption in Analogous MOFs

| MOF Analogue | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity | Isosteric Heat of Adsorption (kJ/mol) | Selectivity (CO₂/N₂) |

| MOF-801 analogue | CO₂ | 298 | 1 | ~1.5 mmol/g | ~23 | 25 (IAST) |

| MIL-101(Fe)-NH₂ | CO₂ | 298 | 40 | 13 mmol/g | - | 2.2 (over N₂ and CH₄ at 16 bar) |

| MIL-101(Fe)-NH₂ | N₂ | 298 | 40 | 3.8 mmol/g | - | - |

| MIL-101(Fe)-NH₂ | CH₄ | 298 | 40 | 5 mmol/g | - | - |

| Mg-MOF-1 | H₂ | 77 | 1 | ~0.8 wt% | - | - |

| [Cu₃(4,4′-bpy)₁.₅(2,6-NDC)₃]n | H₂ | 77 | 15 | 0.88 wt% | - | - |

| Basolite® A100 | CH₄ | 273 | - | - | 19 | 3.4-4.5 (CH₄/N₂) |

| 3∞[Cu(Me-4py-trz-ia)] | CH₄ | 273 | - | - | 18-18.5 | 4.0-5.0 (CH₄/N₂) |

This data is compiled from studies on various MOFs and is intended to be illustrative of the potential performance of materials based on pyridyl-methanediamine scaffolds. The exact performance of a MOF containing this compound would depend on its specific crystal structure and synthesis conditions. rsc.orgmdpi.comchemrxiv.orgresearchgate.netresearchgate.net

Computational and Theoretical Investigations of N,n Di 4 Pyridinyl Methanediamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties.

The initial step in most computational studies is the determination of the molecule's most stable three-dimensional structure, or its ground-state geometry. DFT calculations are routinely employed for this purpose. For N,N'-Di-4-pyridinyl-methanediamine, geometric optimization would involve minimizing the total electronic energy of the molecule by systematically adjusting the positions of its atoms. This process yields key structural parameters.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, the energies and shapes of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. The MEP map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), with the nitrogen atoms of the pyridine (B92270) rings expected to be the most electron-rich centers.

A hypothetical table of key geometric and electronic parameters derived from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)) is presented below.

Table 1: Hypothetical DFT-Calculated Geometric and Electronic Parameters for this compound

| Parameter | Hypothetical Value | Description |

| C-N (amine) bond length | 1.45 Å | The length of the bond between the central methylene (B1212753) carbon and the nitrogen atoms. |

| C-N (pyridine) bond length | 1.34 Å | The average length of the carbon-nitrogen bonds within the pyridine rings. |

| N-C-N bond angle | 112° | The angle formed by the two nitrogen atoms and the central methylene carbon. |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 4.7 eV | The energy difference between the HOMO and LUMO, indicating chemical stability. |

Note: The values in this table are illustrative and based on typical values for similar molecular fragments.

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of a compound and the interpretation of experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.govbris.ac.ukrsc.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be predicted with a high degree of accuracy, especially when empirical scaling factors are applied. nih.govrsc.org This can be invaluable for assigning complex spectra and confirming the structure of a synthesized compound.

IR Spectroscopy: Theoretical calculations of vibrational frequencies can predict the Infrared (IR) spectrum of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies and intensities can be determined. These predicted spectra can be compared with experimental FT-IR data to identify characteristic functional group vibrations, such as N-H and C-N stretching modes. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.govnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT would likely predict π-π* transitions associated with the pyridine rings.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shift (CH₂) | ~4.5 ppm |

| ¹³C NMR | Chemical Shift (CH₂) | ~50 ppm |

| IR | N-H Stretch | ~3350 cm⁻¹ |

| IR | C-N Stretch | ~1250 cm⁻¹ |

| UV-Vis | λmax | ~260 nm |

Note: These are hypothetical values based on the expected spectroscopic behavior of the functional groups present in the molecule.

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.comyoutube.com

MD simulations are also instrumental in studying how molecules interact with each other in the condensed phase. By simulating a system containing many this compound molecules, one can observe the formation of intermolecular interactions, such as hydrogen bonds (between the N-H groups and the pyridine nitrogen atoms) and π-π stacking interactions between the pyridine rings. These simulations can provide a detailed picture of the liquid state structure and can even be used to predict the crystal packing of the solid state. Understanding these interactions is crucial for predicting physical properties like melting point and solubility.

Mechanistic Studies of Chemical Transformations

Computational chemistry is widely used to elucidate the mechanisms of chemical reactions. This involves mapping out the potential energy surface of a reaction, locating transition states, and calculating activation energies.

It is known that this compound is used to prepare bis(heteroaryl)-imidazolidinediones by reaction with oxalyl chloride. pharmaffiliates.com A mechanistic study of this transformation using DFT could proceed as follows:

Reactant Complex: The initial step would be the formation of a complex between this compound and oxalyl chloride.

Nucleophilic Attack: The nitrogen atom of one of the amine groups would act as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride. The transition state for this step would be located.

Intermediate Formation: This would lead to a tetrahedral intermediate, which would then collapse, eliminating a chloride ion.

Second Nucleophilic Attack: The process would be repeated with the second amine group attacking the other carbonyl carbon, eventually leading to the formation of the five-membered imidazolidinedione ring.

Analytical Methodologies and Pharmaceutical Relevance

Development of Analytical Methods for N,N'-Di-4-pyridinyl-methanediamine

The development of robust analytical methods is paramount for the identification and quantification of this compound in pharmaceutical preparations. These methods are essential for monitoring and controlling the levels of this impurity during the manufacturing process of Dalfampridine.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and determination of this compound. As a known impurity in Dalfampridine, its separation is often integrated into stability-indicating HPLC methods developed for the drug substance. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Several studies have detailed the development and validation of reversed-phase HPLC (RP-HPLC) methods for Dalfampridine and its related substances. d-nb.infojournalijar.comresearchgate.net While specific retention times for this compound are not always individually reported in broader studies, the principles of these methods are directly applicable to its analysis. Commercial suppliers of this compound as a reference standard confirm its purity, often greater than 95%, as determined by HPLC, underscoring the utility of this technique.

A typical RP-HPLC method for the analysis of Dalfampridine and its impurities, including this compound, would employ a C18 column. d-nb.infojournalijar.com The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). d-nb.infojournalijar.com The pH of the buffer is a critical parameter that is optimized to achieve effective separation. Detection is typically carried out using a UV detector at a wavelength where both the API and the impurity exhibit significant absorbance, for instance, around 262 nm. d-nb.info

| Parameter | Typical Conditions |

| Chromatographic Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) d-nb.infojournalijar.com |

| Mobile Phase | A mixture of aqueous buffer (e.g., phosphate buffer) and acetonitrile d-nb.infojournalijar.com |

| Detection | UV Spectrophotometry at a specific wavelength (e.g., 262 nm) d-nb.info |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min d-nb.info |

This table presents a generalized summary of typical HPLC conditions for the analysis of Dalfampridine and its impurities. Specific parameters may vary depending on the exact method.

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Visible spectrophotometry, are fundamental in the quantification of pharmaceutical compounds. For the analysis of this compound, UV spectrophotometry can be employed, often in conjunction with HPLC for detection. The principle lies in measuring the absorbance of the compound at its wavelength of maximum absorption (λmax) and relating it to its concentration via the Beer-Lambert law.

While a specific UV-spectrophotometric method solely for the quantification of this compound is not extensively detailed in available literature, the methods developed for Dalfampridine provide a strong basis. For instance, UV-spectrophotometric methods for Dalfampridine have been developed using solvents like 0.1 M HCl, with a λmax identified at 262 nm. ijfmr.com Given the structural similarities, it is plausible that similar conditions could be adapted for the quantification of this compound, especially when it is isolated or in a simple matrix.

Furthermore, spectrofluorimetry has been explored for the determination of other genotoxic impurities in Dalfampridine. nih.gov This technique offers high sensitivity and selectivity and could potentially be applied to this compound if it possesses native fluorescence or can be derivatized to a fluorescent compound.

Role as an Impurity in Pharmaceutical Preparations

The presence of impurities in pharmaceutical products is a critical quality attribute that is closely monitored and controlled by regulatory authorities. This compound is recognized as a process-related impurity in the synthesis of Dalfampridine.

Impurity Profiling and Characterization in Dalfampridine Synthesis

Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance. This compound, also known by the synonym "Dalfampridine Methylene (B1212753) Bridge Impurity," is a known byproduct of the Dalfampridine synthesis process. Its formation is plausible given the starting materials and reaction conditions used in the manufacturing of Dalfampridine.

The characterization of this impurity is crucial and is typically achieved using a combination of analytical techniques, including mass spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Reference standards of this compound are commercially available, which are essential for the accurate identification and quantification of this impurity in Dalfampridine samples. These standards are themselves characterized to confirm their identity and purity.

Forced degradation studies are also a key component of impurity profiling. d-nb.infojournalijar.com These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical methods developed must be stability-indicating, meaning they can separate the drug from its degradation products and impurities like this compound.

Quality Control (QC) Applications in Pharmaceutical Manufacturing

The control of impurities is a fundamental aspect of Quality Control (QC) in pharmaceutical manufacturing. The presence of this compound in Dalfampridine must be monitored and kept below a specified limit, which is determined based on regulatory guidelines and safety considerations.

Reference standards of this compound are utilized in QC laboratories for several key applications:

Method Development and Validation: To develop and validate analytical methods capable of accurately detecting and quantifying the impurity.

Routine Testing: As a part of the routine quality control testing of batches of Dalfampridine drug substance and drug product.

System Suitability Testing: To ensure that the analytical system is performing correctly before analyzing samples.

By having a well-characterized reference standard, pharmaceutical manufacturers can ensure that their analytical methods are accurate and that the levels of this compound in their products are within the acceptable limits, thereby ensuring the safety and efficacy of the medication.

Future Research Directions and Translational Potential

Rational Design of N,N'-Di-4-pyridinyl-methanediamine Derivatives for Tailored Functionality

The core structure of this compound serves as an ideal scaffold for rational drug design and the development of materials with specific properties. Future research will likely focus on creating derivatives by modifying both the pyridine (B92270) rings and the central methylene (B1212753) bridge. Introducing various functional groups onto the pyridine rings can modulate the electronic properties, solubility, and steric hindrance of the ligand. For instance, adding electron-donating or electron-withdrawing groups can fine-tune the pKa of the pyridyl nitrogen atoms, influencing their coordination behavior with metal ions.

One known application involves using this compound to prepare bis(heteroaryl)-imidazolidinediones, indicating its utility as a precursor in more complex heterocyclic systems. cymitquimica.compharmaffiliates.com Building on this, computational methods like molecular fragment replacement (MFR) and quantitative structure-activity relationship (QSAR) studies can guide the design of new derivatives with targeted biological activity, a strategy successfully employed for other pyridine-based compounds. nih.govcmjpublishers.com By systematically altering substituents, researchers can optimize the molecule's interaction with biological targets or its self-assembly characteristics.

Table 1: Proposed Derivatives and Their Potential Functional Modifications

| Modification Site | Substituent Group (R) | Intended Functional Change | Potential Application Area |

|---|---|---|---|

| Pyridine Ring (positions 2, 3, 5, 6) | -CH₃, -OCH₃ (Electron-donating) | Increase electron density, enhance basicity and hydrogen bonding capability. | Catalysis, Gas Sorption Materials |

| Pyridine Ring (positions 2, 3, 5, 6) | -CF₃, -NO₂ (Electron-withdrawing) | Decrease basicity, modify redox potential. | Electronic Materials, Sensors |

| Methylene Bridge (-CH₂-) | Replace with longer alkyl chains (-CnH2n-) | Increase flexibility and distance between pyridyl units. | Flexible Metal-Organic Frameworks (MOFs) |

| Amine Protons (-NH-) | Replace with alkyl or aryl groups | Prevent hydrogen bonding, increase lipophilicity. | Medicinal Chemistry (improved cell permeability) |

Comprehensive Exploration of Metal-N,N'-Di-4-pyridinyl-methanediamine Coordination Architectures

The presence of two terminal pyridyl nitrogen atoms makes this compound an excellent candidate for constructing coordination polymers and metal-organic frameworks (MOFs). Similar to the widely studied bis(4-pyridyl)amine, this ligand can bridge metal centers to form multidimensional networks. nih.gov The flexibility of the central diamine linker allows it to adopt various conformations, potentially leading to novel and complex topologies that are not accessible with rigid linkers.

Future studies should systematically explore the reactions of this ligand with a wide range of metal ions, including those from the s-block, p-block, and d-block of the periodic table. mdpi.com The coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) combined with the ligand's flexibility will dictate the final architecture of the resulting coordination polymer, which could range from 1D chains and 2D grids to intricate 3D frameworks. researchgate.net These materials could have applications in areas such as catalysis, gas storage, and luminescence. For example, a related magnesium-pyridyl complex has been shown to form a large, cyclohexane-like hexameric ring structure. mdpi.com

Table 2: Hypothetical Coordination Architectures with Various Metal Ions

| Metal Ion | Typical Coordination Geometry | Predicted Architecture with the Ligand | Potential Properties |

|---|---|---|---|

| Ag(I) | Linear, T-shaped | 1D zigzag or helical chains | Luminescence, Antimicrobial |

| Cu(II) | Square Planar, Octahedral (distorted) | 2D layered grid or 3D interpenetrated network | Catalysis, Magnetic Materials |

| Zn(II) | Tetrahedral | 3D diamondoid or quartz-like network | Gas Sorption, Sensing |

| Mg(II) | Tetrahedral, Octahedral | Discrete metallacycles or 1D chains mdpi.com | Lightweight Structural Materials |

| Pt(II) | Square Planar | Discrete molecular squares or 1D chains | Anticancer Activity, Electrocatalysis |

Synergistic Integration of Experimental Synthesis and Advanced Computational Modeling

To accelerate the discovery and optimization of this compound-based materials and molecules, a synergistic approach combining experimental work with computational modeling is essential. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the properties of pyridine derivatives. nih.govnih.gov DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps of the ligand and its derivatives. researchgate.netresearchgate.net

This theoretical insight allows researchers to predict the reactivity and stability of new compounds before attempting their synthesis, saving time and resources. nih.gov For biological applications, molecular docking simulations can be employed to predict how designed derivatives might bind to specific protein targets, providing a virtual screening method to identify promising candidates for further development. nih.govresearchgate.net The theoretical results can then be validated and refined through experimental characterization using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Table 3: Complementary Roles of Experimental and Computational Methods

| Research Question | Computational Method | Experimental Technique | Synergistic Outcome |

|---|---|---|---|

| What is the stable 3D structure? | DFT Geometry Optimization | Single-Crystal X-ray Diffraction | Accurate structural model with validated bond lengths and angles. researchgate.net |

| What are the vibrational modes? | DFT Frequency Calculation | FT-IR & FT-Raman Spectroscopy | Unambiguous assignment of spectral peaks to molecular vibrations. researchgate.net |

| What are the electronic properties? | Frontier Molecular Orbital (FMO) Analysis | UV-Vis Spectroscopy, Cyclic Voltammetry | Understanding of electronic transitions, redox behavior, and reactivity. |

| How will it bind to a target protein? | Molecular Docking | In vitro binding assays | Identification and optimization of potent bioactive compounds. nih.gov |

| How does it self-assemble with metals? | Molecular Dynamics (MD) Simulation | Powder X-ray Diffraction (PXRD) | Prediction and confirmation of coordination polymer structures. |

Development of Sustainable Synthesis Routes and Green Chemistry Considerations

The advancement of chemical research is increasingly linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. rasayanjournal.co.in While traditional syntheses of related compounds often involve harsh reagents like sodium hydride and chlorinated solvents like chloroform, future efforts should focus on developing more environmentally benign routes to this compound and its derivatives. nih.gov